FXIa Selectivity Over Coagulation Proteases
BMS-262084 demonstrates a high degree of selectivity for Factor XIa over other coagulation proteases. Its inactivation constant (kassoc) for human FXIa is 2.5 ± 0.9 x 10^5 M⁻¹s⁻¹, whereas the kassoc values are significantly lower for FVIIa (250-fold slower), FXa (>300-fold slower), and thrombin (>300-fold slower) [1]. This selectivity profile is a key differentiator, as many FXIa inhibitors in early development exhibit off-target activity against these critical coagulation factors.
| Evidence Dimension | Enzyme Inactivation Rate (kassoc) |
|---|---|
| Target Compound Data | kassoc = 2.5 ± 0.9 x 10^5 M⁻¹s⁻¹ for human FXIa |
| Comparator Or Baseline | kassoc for human FVIIa (250-fold slower), FXa (>300-fold slower), and thrombin (>300-fold slower) |
| Quantified Difference | kassoc for FVIIa is 250-fold slower; for FXa and thrombin, >300-fold slower |
| Conditions | In vitro kinetic assay with purified human enzymes |
Why This Matters
This high selectivity minimizes the risk of off-target effects on the extrinsic and common coagulation pathways, which is critical for interpreting in vivo antithrombotic efficacy and bleeding risk.
- [1] Wong, P. C., et al. (2011). A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits. Journal of Thrombosis and Thrombolysis, 32(2), 129-137. View Source
